molecular formula C19H18N2O3S B2612937 2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922807-06-5

2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2612937
CAS No.: 922807-06-5
M. Wt: 354.42
InChI Key: HJAWPRHOTJOOBZ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2,3-dimethoxy group and a 4-(4-methylphenyl)-1,3-thiazol-2-yl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 4-(4-methylphenyl)-1,3-thiazol-2-amine.

    Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2,3-dimethoxybenzoic acid and the amine group of 4-(4-methylphenyl)-1,3-thiazol-2-amine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide: Unique due to the presence of both methoxy and thiazolyl groups.

    2,3-dimethoxybenzamide: Lacks the thiazolyl group, resulting in different biological activities.

    4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.

Uniqueness

The combination of methoxy and thiazolyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2,3-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the benzamide class. Its structure features a benzamide core with methoxy substitutions and a thiazole moiety, which are known to enhance biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation.

Chemical Structure

The molecular formula of this compound is C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S. The structural features include:

  • Methoxy Groups : Two methoxy groups at the 2 and 3 positions of the benzene ring.
  • Thiazole Ring : A thiazole ring attached to a phenyl group, which may interact with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2,3-dimethoxybenzoic acid and 4-(4-methylphenyl)-1,3-thiazol-2-amine.
  • Amide Bond Formation : Utilizing coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane to form the amide bond.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities on cell surfaces.
  • Gene Expression Alteration : Influences the expression of genes related to various biological processes.

Biological Activity and Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities. Notably, studies have shown:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460.
Anti-inflammatoryPotential to reduce inflammation markers in preclinical models.
Enzyme InhibitionInhibits specific enzymes linked to cancer progression.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound has an IC50 value in the low micromolar range against several cancer cell lines, indicating potent anticancer properties.
  • Mechanistic Studies : Further investigations revealed that the compound interacts with key signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

The unique combination of structural features in this compound distinguishes it from other benzamide derivatives:

Compound Name Structural Features Biological Activity
2,3-DimethoxybenzamideLacks thiazole groupLower anticancer activity
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]benzamideLacks methoxy groupsDifferent reactivity profile
4-Methyl-N-(4-methylphenyl)-1,3-thiazol-2-yl]benzamideLacks methoxy groupsVaries in biological properties

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-7-9-13(10-8-12)15-11-25-19(20-15)21-18(22)14-5-4-6-16(23-2)17(14)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAWPRHOTJOOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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